(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid
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Overview
Description
(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid is a compound that features both allyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields of research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid typically involves the protection of amino acids. One common method involves the use of di-tert-butyl pyrocarbonate to introduce the tert-butoxycarbonyl (Boc) group . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of Boc derivatives of amino acids is optimized by controlling reaction conditions such as temperature, solvent, and reagent concentrations . The use of glycerol as a solvent has been reported to be an efficient and green protocol for the chemoselective N-Boc protection of amines .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protecting groups or modify the structure.
Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl or tert-butoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection , and di-tert-butyl pyrocarbonate for Boc protection . Reaction conditions are typically mild, with reactions often carried out at room temperature to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection reactions yield the free amine, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid involves the protection and deprotection of amine groups. The Boc and allyloxycarbonyl groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. The deprotection process, often involving reagents like oxalyl chloride , releases the free amine, allowing it to participate in subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl derivatives of amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
tert-butanesulfinamide: Another compound used for the protection of amines in stereoselective synthesis.
Uniqueness
(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid is unique due to the presence of both allyloxycarbonyl and Boc protecting groups, which provide versatility in synthetic applications. This dual protection allows for selective reactions and modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-5-10-22-14(21)17-11(12(18)19)8-6-7-9-16-13(20)23-15(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDKJBCVARAHIJ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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